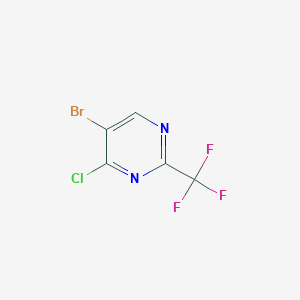![molecular formula C13H21NO2Si B6323975 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde CAS No. 162084-83-5](/img/structure/B6323975.png)
6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde is a chemical compound with the molecular formula C13H21NO2Si and a molecular weight of 251.4 g/mol . It is a yellow solid that is typically stored at temperatures between 0-8°C . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde typically involves the reaction of 2-pyridinemethanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyloxy group.
Major Products Formed
Oxidation: 6-[(tert-Butyldimethylsilyloxy)methyl]picolinic acid.
Reduction: 6-[(tert-Butyldimethylsilyloxy)methyl]picolinalcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde involves its reactivity with various chemical reagents. The aldehyde group is particularly reactive, allowing it to participate in nucleophilic addition reactions. The tert-butyldimethylsilyloxy group provides steric protection, making the compound more stable and selective in its reactions .
Comparison with Similar Compounds
Similar Compounds
6-[(tert-Butyldimethylsilyloxy)methyl]picolinic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-[(tert-Butyldimethylsilyloxy)methyl]picolinalcohol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde is unique due to its combination of an aldehyde group and a tert-butyldimethylsilyloxy group. This combination provides both reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-10-12-8-6-7-11(9-15)14-12/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIWHDGRKSMZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC(=CC=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
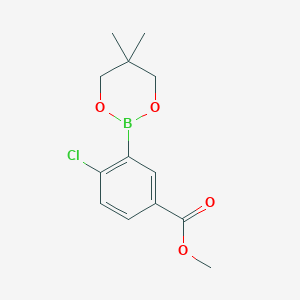
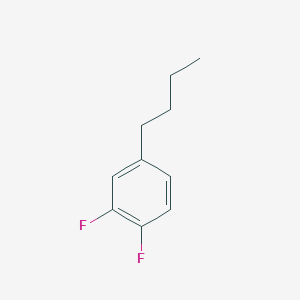
![2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide](/img/structure/B6323906.png)

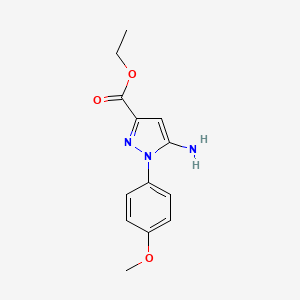
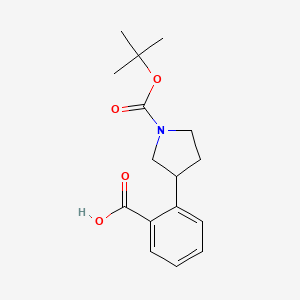
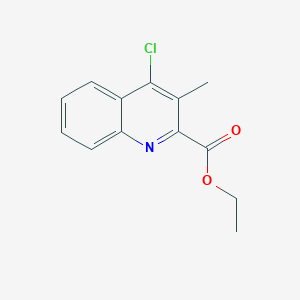
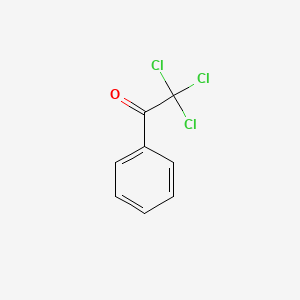
![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)

![Acetic acid;[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6323994.png)
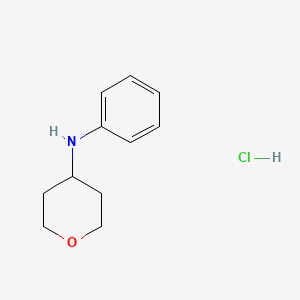
![6-Methyl-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B6324004.png)
